REACTION_SMILES
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[Cl:29][CH2:30][Cl:31].[I:1][c:2]1[c:3](=[O:19])[c:4]2[c:5]([nH:6][c:7](=[O:10])[cH:8][cH:9]2)[o:11][c:12]1-[c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[O:20]=[CH:21][N:22]([CH3:23])[CH3:24].[S:25]([Cl:26])([Cl:27])=[O:28]>>[I:1][c:2]1[c:3](=[O:19])[c:4]2[c:5]([n:6][c:7]([Cl:27])[cH:8][cH:9]2)[o:11][c:12]1-[c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1ccc2c(=O)c(I)c(-c3ccccc3)oc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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O=c1c(I)c(-c2ccccc2)oc2nc(Cl)ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |